molecular formula C16H18O3 B3026162 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester CAS No. 2361529-47-5

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Cat. No. B3026162
CAS RN: 2361529-47-5
M. Wt: 258.31 g/mol
InChI Key: GLZRWJPKAZKJFB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” are not detailed in the search results .

Scientific Research Applications

Chemical Synthesis and Characterization

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester is utilized in various chemical synthesis and characterization studies. For instance, it's involved in the preparation of specific ester compounds, which are then analyzed and characterized through methods like FT-IR, 1 H-NMR, and 13 C-NMR. The synthesized compounds demonstrate miscibility with other esters due to similar polarity, which is crucial in understanding their potential applications in different chemical processes and products (Sern et al., 2008).

Lubricants and Industrial Applications

In the realm of industrial applications, the compound is a part of the synthesis of various esters used as automotive gear lubricants. These esters exhibit compatibility with extreme pressure additives and are biodegradable, making them environmentally friendly alternatives for traditional lubricants. The synthesis involves di-carboxylic acids and different alcohols, demonstrating the versatility and applicability of these esters in automotive and other mechanical industries (Nagendramma & Kaul, 2008).

Biofuel Production

The compound is also a part of the synthesis process of fatty acid esters, commonly used in biodiesel production. The research explores the enzymatic transesterification process using various alcohols and highlights the potential of these esters in creating efficient and sustainable biofuels (Giraldo & Moreno-Piraján, 2012).

Polymer Science

In polymer science, it contributes to the synthesis of poly(naphthalenecarboxamide), showcasing the application of the compound in creating polymers with defined molecular weight and low polydispersity. This research is significant in developing new materials with specific properties for various industrial applications (Mikami et al., 2011).

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” are not detailed in the search results .

Future Directions

The future directions for research or applications of “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” are not specified in the search results .

properties

IUPAC Name

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZRWJPKAZKJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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